N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methoxybenzamide
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Overview
Description
N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methoxybenzamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a methoxybenzamide moiety, and a dihydroindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methoxybenzamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: The compound is explored for its potential use in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the methoxybenzamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(fluoromethyl)-5,7-dihydroindol-3-yl]-2-methoxybenzamide
- N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(chloromethyl)-5,7-dihydroindol-3-yl]-2-methoxybenzamide
Uniqueness
N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methoxybenzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to molecular targets compared to similar compounds with different substituents.
Properties
CAS No. |
720677-72-5 |
---|---|
Molecular Formula |
C23H27F3N2O4 |
Molecular Weight |
452.5g/mol |
IUPAC Name |
N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H27F3N2O4/c1-13(2)12-28-15-10-21(3,4)11-16(29)18(15)22(20(28)31,23(24,25)26)27-19(30)14-8-6-7-9-17(14)32-5/h6-9,13H,10-12H2,1-5H3,(H,27,30) |
InChI Key |
RHJZLSLEVACLJK-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=C(C(=O)CC(C2)(C)C)C(C1=O)(C(F)(F)F)NC(=O)C3=CC=CC=C3OC |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)CC(C2)(C)C)C(C1=O)(C(F)(F)F)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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